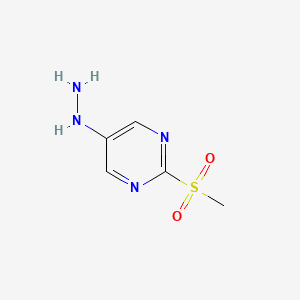

5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylsulfonylpyrimidin-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-12(10,11)5-7-2-4(9-6)3-8-5/h2-3,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDUDZPXURAVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydrazinyl 2 Methylsulfonyl Pyrimidine and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis Incorporating Hydrazinyl and Methylsulfonyl Moieties

The synthesis of complex pyrimidine derivatives is often achieved through multi-step sequences that allow for the precise installation of various functional groups. Key strategies include the functionalization of a pre-formed pyrimidine ring through halogenation and subsequent substitution, building the ring via multi-step sequences, and employing condensation reactions to construct the core structure.

Halogenation and Subsequent Nucleophilic Substitution for Pyrimidine Functionalization

A common and versatile strategy for the functionalization of pyrimidines involves the introduction of a halogen atom, which can then serve as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org While the 5-position is less electron-deficient, electrophilic substitution, including halogenation, can be readily achieved at this site. wikipedia.org

Once a halogen, such as chlorine or bromine, is installed at the 5-position, it can be displaced by a variety of nucleophiles. This two-step sequence is a powerful tool for introducing functionalities that are difficult to incorporate during the initial ring synthesis. For the synthesis of analogues of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, a 5-halopyrimidine derivative serves as a key intermediate. The subsequent reaction with a nucleophile like hydrazine (B178648) allows for the introduction of the hydrazinyl group at the C5 position. rsc.org

| Step | Reaction | Purpose | Key Intermediates |

| 1 | Electrophilic Halogenation | Introduction of a reactive handle at the 5-position. | 5-Halo-pyrimidine |

| 2 | Nucleophilic Aromatic Substitution | Introduction of the desired functional group (e.g., hydrazinyl). | 5-Hydrazinyl-pyrimidine |

Multi-step Synthetic Sequences for Complex Pyrimidine Derivatives

The construction of highly substituted pyrimidines often necessitates multi-step synthetic sequences that provide control over regioselectivity and functional group compatibility. researchgate.net These sequences can involve the initial synthesis of a simpler pyrimidine core followed by a series of functional group interconversions and introductions. For a molecule like 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, a typical multi-step approach might begin with the formation of a 2-(methylthio)pyrimidine (B2922345) derivative. nih.gov

This precursor can then undergo a series of transformations:

Halogenation: Introduction of a halogen at the 5-position.

Oxidation: Conversion of the methylthio group to the more reactive methylsulfonyl group.

Nucleophilic Substitution: Displacement of the 5-halogen with hydrazine.

This stepwise approach allows for the purification of intermediates and the optimization of each reaction step, ultimately leading to the desired complex product. Multi-component reactions, where several starting materials react in a single pot to form a complex product, also represent an efficient multi-step strategy, often reducing the number of isolation steps required. nih.gov

Condensation Reactions in Pyrimidine Synthesis

The most fundamental and widely used method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a C-N-C fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, typically involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. wikipedia.org

For the synthesis of pyrimidines bearing a 2-(methylsulfonyl) group, a common precursor is a 2-(methylthio)pyrimidine. This can be synthesized by using S-methylisothiourea as the C-N-C component in a condensation reaction with a suitable 1,3-dicarbonyl compound. bu.edu.eg The choice of the three-carbon fragment is crucial for determining the substitution pattern on the final pyrimidine ring. Various multicomponent reactions that lead to highly functionalized pyrimidines in a single step are often based on this condensation principle. organic-chemistry.orgmdpi.com

| C-N-C Fragment | Three-Carbon Component | Resulting Pyrimidine Type |

| Amidine | β-Dicarbonyl compound | 2-Substituted pyrimidine |

| Urea | β-Ketoester | 2-Pyrimidinone |

| Thiourea | Malonic ester | 2-Thiouracil derivative |

| Guanidine | Malononitrile | 2,4-Diaminopyrimidine (B92962) |

Detailed Synthetic Procedures for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

Introduction of the Methylsulfonyl Group via Nucleophilic Substitution

The methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. Its introduction onto the pyrimidine ring is typically achieved through a two-step process starting from a more accessible precursor, the 2-(methylthio)pyrimidine.

First, a 2-(methylthio)pyrimidine is synthesized, often through a condensation reaction as previously described (Section 2.1.3). This is followed by the oxidation of the methylthioether to the corresponding methylsulfone. This oxidation is a crucial step and can be accomplished using various oxidizing agents.

Common oxidizing agents for this transformation include:

Potassium peroxymonosulfate (B1194676) (Oxone®): Often used in a water-acetone mixture, providing an environmentally friendly option. bu.edu.eg

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this type of oxidation.

Hydrogen peroxide: Can be used in the presence of a catalyst, such as sodium tungstate.

The resulting 2-(methylsulfonyl)pyrimidine (B77071) is significantly more activated towards nucleophilic attack than its methylthio precursor.

Incorporation of the Hydrazinyl Moiety through Direct Substitution Reactions

The final step in the proposed synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine is the introduction of the hydrazinyl group at the 5-position. This is typically achieved through a nucleophilic aromatic substitution reaction where hydrazine acts as the nucleophile. For this reaction to occur at the 5-position, a suitable leaving group must first be present at that position.

A plausible precursor for this step would be 5-Halo-2-(methylsulfonyl)pyrimidine (e.g., 5-chloro- or 5-bromo-). The reaction, known as hydrazinolysis, involves treating the halogenated pyrimidine with hydrazine hydrate (B1144303), often in a solvent such as ethanol, and may require heating. rsc.orgresearchgate.net The strong electron-withdrawing nature of the methylsulfonyl group at the 2-position and the two ring nitrogens helps to activate the pyrimidine ring towards this nucleophilic attack, facilitating the displacement of the halide by the hydrazine nucleophile. wikipedia.org In some cases, even other leaving groups like a methoxy (B1213986) group can be displaced by hydrazine. rsc.org

| Precursor | Reagent | Product | Reaction Type |

| 5-Halo-2-(methylsulfonyl)pyrimidine | Hydrazine hydrate (NH₂NH₂·H₂O) | 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine | Nucleophilic Aromatic Substitution (Hydrazinolysis) |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | 4-Hydrazino-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

Reaction Monitoring and Intermediate Purification Techniques in Pyrimidine Synthesis

The successful synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine and its analogues relies on careful monitoring of the reaction progress and effective purification of intermediates. A variety of analytical techniques are employed to track the consumption of reactants and the formation of products, ensuring optimal reaction times and yields.

Reaction Monitoring Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the starting material spot and the appearance of the product spot can be observed. The choice of eluent is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for monitoring reactions and characterizing the structure of intermediates and final products. For instance, in the synthesis of 2-(methylsulfonyl)pyrimidines, the chemical shift of the methyl protons can be monitored to follow the oxidation of the methylthio group to the methylsulfonyl group. acs.org Real-time 2D dynamic NMR analysis has also been demonstrated for monitoring complex organic reactions, including pyrimidine synthesis, providing detailed structural and dynamic insights. acs.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to detect the molecular weights of the compounds in a reaction mixture. This allows for the confirmation of product formation and the identification of any byproducts.

Intermediate Purification Techniques:

The purification of intermediates is essential to prevent side reactions in subsequent steps and to obtain a high-purity final product. Common purification methods include:

Filtration: This is a simple method to separate a solid product from a liquid reaction mixture.

Crystallization and Recrystallization: These techniques are used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography is a versatile technique for separating and purifying compounds based on their differential adsorption on a stationary phase. High-performance liquid chromatography (HPLC) is often used for the final purification of compounds to achieve high purity.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases.

Trituration: This method involves washing a solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Table 1: Overview of Reaction Monitoring and Purification Techniques in Pyrimidine Synthesis

| Technique | Application | Key Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion, identification of number of components in a mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reaction Monitoring & Structural Elucidation | Quantitative information on reactant consumption and product formation, detailed structural information of molecules in solution. |

| Mass Spectrometry (MS) | Reaction Monitoring & Compound Identification | Molecular weight of reactants, products, and byproducts. |

| Filtration | Intermediate Purification | Separation of solid products from liquid media. |

| Crystallization/Recrystallization | Intermediate and Final Product Purification | Purification of solid compounds to a high degree of purity. |

| Column Chromatography | Intermediate Purification | Separation of individual compounds from a mixture. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The expected signals would correspond to the protons on the pyrimidine (B1678525) ring, the protons of the hydrazinyl (-NHNH₂) group, and the methyl protons of the methylsulfonyl group.

¹³C NMR Spectroscopy: This would reveal the number of unique carbon environments in the molecule, including the carbons of the pyrimidine ring and the methyl carbon of the sulfonyl group.

2D NMR Spectroscopy: Techniques like HSQC and HMBC would be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyrimidine ring and the precise location of the hydrazinyl and methylsulfonyl groups.

Table 1: Hypothetical ¹H NMR Data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrimidine H-4/H-6 |

| Data not available | Data not available | Data not available | Pyrimidine H-4/H-6 |

| Data not available | Data not available | Data not available | -NH₂ |

| Data not available | Data not available | Data not available | -NH- |

Table 2: Hypothetical ¹³C NMR Data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Pyrimidine C-2 |

| Data not available | Pyrimidine C-4 |

| Data not available | Pyrimidine C-5 |

| Data not available | Pyrimidine C-6 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The molecular formula for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine is C₅H₈N₄O₂S, with a calculated molecular weight of 188.21 g/mol . cato-chem.com Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed, and the resulting fragmentation pattern would help to confirm the presence of the pyrimidine core and the substituent groups.

Table 3: Expected Mass Spectrometry Data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

| m/z Value | Ion Type |

|---|---|

| ~188.04 | [M]⁺ or [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, characteristic stretching and bending vibrations for the N-H bonds of the hydrazinyl group, the S=O bonds of the sulfonyl group, C=N and C=C bonds of the pyrimidine ring, and C-H bonds would be expected.

Table 4: Expected IR Absorption Bands for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| Data not available | N-H (Hydrazine) | Stretching |

| Data not available | C=N (Pyrimidine) | Stretching |

| Data not available | S=O (Sulfonyl) | Asymmetric & Symmetric Stretching |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination and Conformational Analysis

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While data for a related isomer, 4-Hydrazino-2-(methylsulfanyl)pyrimidine, is available, specific crystallographic data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine is not present in the accessible literature.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Parameters for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared with the calculated theoretical percentages for the proposed empirical formula to verify its accuracy and assess the purity of the sample.

Table 6: Elemental Analysis Data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine (C₅H₈N₄O₂S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 31.91 | Data not available |

| Hydrogen (H) | 4.28 | Data not available |

| Nitrogen (N) | 29.77 | Data not available |

Chemical Transformations and Derivatization Strategies of 5 Hydrazinyl 2 Methylsulfonyl Pyrimidine

Condensation Reactions of the Hydrazinyl Group with Aldehydes and Ketones to Form Hydrazones

The hydrazinyl group at the C-5 position of the pyrimidine (B1678525) ring readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding hydrazones. This reaction is a common and efficient method for derivatizing the 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine core. The formation of the hydrazone linkage introduces a new dimension of structural diversity and provides a handle for further chemical modifications.

The reaction typically proceeds by mixing the 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine with the carbonyl compound in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. The resulting hydrazones are often crystalline solids and can be readily purified by standard laboratory techniques. A variety of aromatic and heteroaromatic aldehydes have been successfully employed in these reactions.

The formation of hydrazones is a key step in the synthesis of various biologically active molecules. The N-N linkage and the imine double bond in the hydrazone moiety are important structural motifs in many pharmaceutical and agricultural agents. mdpi.com The reaction of hydrazines with α,β-unsaturated carbonyl compounds can lead to the formation of 2-pyrazolines. byu.edu

Table 1: Examples of Hydrazone Formation from Hydrazino Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Hydrazino-4-amino-5-methyl-pyrimidine | 5-Nitro-furan-2-aldehyde | 2-(5-Nitro-furan-2-ylmethylene)-hydrazino-4-amino-5-methyl-pyrimidine | mdpi.com |

| Cyanoacetyl hydrazine (B178648) | 3-Acetylpyridine | N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide | mdpi.com |

| 4-Hydrazinylpyrazolo[1,5-a]pyrazines | Diethyl oxalate | Fused 1,2,4-triazine (B1199460) rings | wikipedia.org |

| 4-Hydrazino-2-phenylthieno[2,3-d]pyrimidines | Triethyl orthoformate | 5-phenyl-1,2,4-triazolo[4,3-c]thieno[3,2-e]pyrimidine | wikipedia.org |

| 4'- (Methylsulfonyl) acetophenone | Thiosemicarbazide | 2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide | researchgate.net |

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems

The bifunctional nature of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, possessing both a nucleophilic hydrazinyl group and an electrophilic pyrimidine ring, makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These cyclization reactions are of significant interest as they lead to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Formation of Triazolo-, Pyrazolo-, and Imidazo-Fused Pyrimidines

The hydrazinyl moiety of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine is a key functional group for the construction of fused five-membered heterocyclic rings, such as triazole, pyrazole (B372694), and imidazole (B134444) rings, onto the pyrimidine core. These fused systems are of particular importance due to their prevalence in biologically active molecules. nih.govmdpi.com

Triazolopyrimidines: The synthesis of triazolopyrimidines can be achieved through various synthetic routes starting from hydrazinopyrimidines. One common method involves the cyclization of a hydrazinopyrimidine with reagents such as triethyl orthoformate or formic acid. wikipedia.org For instance, the reaction of a 4-hydrazinopyrimidine with cyanogen (B1215507) bromide can lead to the formation of a triazolo[1,5-c]pyrimidine after a Dimroth rearrangement. researchgate.net The nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is a well-researched heterocyclic system with numerous methodologies developed for its preparation. researchgate.netresearchgate.net

Pyrazolopyrimidines: Pyrazolopyrimidines, being structural analogs of biogenic purines, are of significant interest in medicinal chemistry. jst.go.jp The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by the cyclization of 5-aminopyrazole derivatives with various reagents. nih.gov For instance, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine can be prepared from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate and hydrazine hydrate (B1144303). mdpi.com

Imidazopyrimidines: Imidazopyrimidines represent a versatile scaffold with a broad range of pharmacological activities. nih.gov The synthesis of imidazo[1,2-a]pyrimidines can be accomplished by the cyclization of 2-aminopyrimidines with α-haloketones like substituted phenacyl bromides. nih.gov

Synthesis of Other Polycyclic Pyrimidine Derivatives

Beyond the common triazolo-, pyrazolo-, and imidazo-fused systems, 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine can serve as a precursor for a wider array of polycyclic pyrimidine derivatives. The reactivity of the hydrazinyl group allows for condensation and cyclization with various bifunctional reagents, leading to the formation of diverse and complex heterocyclic frameworks.

For example, the condensation of hydrazino pyrimidines with β-dicarbonyl compounds can lead to the formation of pyrazolylpyrimidines. wikipedia.org Furthermore, the pyrimidine ring itself can be fused with other heterocyclic systems, leading to compounds with unique chemical and biological properties. The fusion of a pyrimidine ring with other heterocycles such as indazoles, benzothiophenes, and quinolines has been reported to yield compounds with a range of biological activities. pnas.org The development of efficient synthetic routes to these fused systems is an active area of research, with techniques like ultrasound-assisted synthesis gaining prominence for their ability to provide shorter reaction times and higher yields. nih.gov

Nucleophilic Displacement Reactions Involving the Methylsulfonyl Moiety

The methylsulfonyl group at the C-2 position of the pyrimidine ring is a potent electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov This makes the methylsulfonyl moiety an excellent leaving group, allowing for its displacement by a variety of nucleophiles. This reactivity provides a powerful tool for the functionalization of the C-2 position of the pyrimidine ring.

Studies on 2-sulfonylpyrimidines have demonstrated their high reactivity towards nucleophiles, particularly thiols. rsc.org The reaction proceeds through a Meisenheimer-Jackson complex intermediate. rsc.org The rate of these reactions can be finely tuned by altering the substituents on the pyrimidine ring. rsc.org For instance, electron-withdrawing groups on the pyrimidine ring enhance the rate of nucleophilic substitution, while electron-donating groups have the opposite effect.

In the context of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the selectivity of nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions. researchgate.net For example, sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.net In contrast, anilines and secondary aliphatic amines, in the presence of a weak base, tend to displace a chloro group. researchgate.net This differential reactivity allows for the selective synthesis of various substituted pyrimidines. The methylsulfonyl group is generally more reactive towards displacement by thiol nucleophiles compared to amine nucleophiles. byu.edu

Table 2: Nucleophilic Displacement of the Methylsulfonyl Group in Pyrimidine Derivatives

| Pyrimidine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | 4,6-Dichloro-2-(alkylamino)pyrimidine | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | 4,6-Dichloro-N-arylpyrimidin-2-amine | researchgate.net |

| 2-Sulfonylpyrimidine | Cysteine | S-(pyrimidin-2-yl)cysteine | nih.gov |

| 2,4,7-Triamino-6-methylsulfonyl-pteridine | Aryl-thiols | 6-(Arylthio)-2,4,7-triaminopteridine | byu.edu |

Oxidation Reactions of the Hydrazinyl Group

The hydrazinyl group is susceptible to oxidation, and this reactivity can be harnessed to synthesize new heterocyclic systems. The oxidation of the hydrazinyl moiety in pyrimidine derivatives can lead to the formation of various fused heterocyclic compounds, most notably triazolopyrimidines.

One common method for the oxidation of hydrazinyl groups is through the oxidative cyclization of the corresponding hydrazones. For example, the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones can be catalyzed by lithium iodide to form 1,2,4-triazolo[4,3-c]pyrimidines. nih.gov The choice of oxidizing agent and reaction conditions can influence the regioselectivity of the cyclization, leading to different isomers.

While direct oxidation of the hydrazinyl group to a diazonium salt is a possibility, subsequent intramolecular cyclization is a more frequently exploited pathway in the synthesis of fused heterocycles. The oxidation can also lead to the aromatization of partially saturated fused pyrimidine systems. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can lead to the corresponding aromatic compounds. mdpi.comworktribe.com It has been shown that the spontaneous aromatization of a heterocyclic system can occur during the reduction of a nitro group, a process termed "reductive autoaromatization". mdpi.com

Exploration of Suzuki Cross-Coupling Reactions for C-5 Substitution

The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been widely applied in the synthesis of functionalized aromatic and heteroaromatic compounds. The exploration of Suzuki cross-coupling reactions for the substitution at the C-5 position of the pyrimidine ring of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine opens up avenues for the synthesis of a wide range of novel derivatives with potential biological activities.

For a Suzuki coupling to be successful at the C-5 position, a suitable leaving group, typically a halogen, needs to be present at that position. Therefore, a synthetic strategy would likely involve the initial synthesis of a 5-halo-2-(methylsulfonyl)pyrimidine derivative, followed by the Suzuki cross-coupling reaction with a boronic acid or ester, and subsequent introduction of the hydrazinyl group.

The feasibility of Suzuki cross-coupling on the pyrimidine ring has been well-established. For example, 5-pyrimidylboronic acid has been successfully coupled with various heteroaryl halides to yield heteroarylpyrimidines. semanticscholar.orgnih.gov Similarly, various aryl and heteroaryl boronic acids have been coupled with halogenated pyrimidines to produce a diverse set of substituted pyrimidines. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. nih.gov

The success of the Suzuki coupling can be influenced by the nature of the substituents on the pyrimidine ring and the boronic acid, as well as the choice of catalyst, base, and solvent. For instance, electron-rich boronic acids have been shown to give good yields in the coupling with 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com Microwave-assisted Suzuki coupling has emerged as an efficient method for the regioselective synthesis of substituted pyrimidines, offering short reaction times and low catalyst loading.

Structure Activity Relationship Sar Studies of 5 Hydrazinyl 2 Methylsulfonyl Pyrimidine Derivatives

Impact of Hydrazinyl Group Modifications on Ligand-Target Interactions

The hydrazinyl (-NHNH2) group at the C-5 position is a key functional handle for derivatization, significantly influencing how the resulting molecules interact with their biological targets. Modifications at this site, particularly through condensation reactions to form hydrazones or cyclization to create fused ring systems, have profound effects on bioactivity.

Research into novel hydrazone derivatives has shown that this modification can lead to potent biological activity. For instance, a series of 2,4-diarylaminopyrimidine derivatives incorporating a hydrazone moiety at the C-5 position were investigated as potential anti-thyroid cancer agents. nih.gov The hydrazone linkage allows for the introduction of various aryl groups, which can explore different binding pockets within a target enzyme, such as Focal Adhesion Kinase (FAK). nih.gov The (E)-configuration of the hydrazone and the nature of the substituents on the appended aryl ring are critical for activity, suggesting that the spatial orientation and electronic properties of this part of the molecule are vital for establishing key interactions, like hydrogen bonds or hydrophobic contacts, within the active site. nih.gov

Furthermore, the hydrazinyl group can serve as a precursor for constructing fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, synthesized from hydrazino-pyrimidine precursors, have been designed as antitumor agents. orientjchem.org In this context, the hydrazinyl nitrogen atoms become part of a new five-membered pyrazole (B372694) ring fused to the pyrimidine (B1678525) core. This transformation rigidifies the structure and introduces new hydrogen bond donor and acceptor sites, fundamentally altering the molecule's interaction profile. The substituents on the newly formed pyrazole ring then dictate the potency and selectivity of the compounds. orientjchem.org

Studies on 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives revealed that converting the hydrazinyl group into various substituted hydrazones led to compounds with potent antiproliferative activity against human cancer cell lines like H460. nih.gov The SAR of these derivatives indicated that the substituent attached to the hydrazone moiety plays a crucial role. For example, a cyano group at the 3-position of a benzene (B151609) ring on the hydrazone resulted in a compound with significantly enhanced potency compared to the parent compound. nih.gov This highlights the importance of the hydrazinyl-derived moiety in optimizing ligand-target binding.

| Compound Series | Modification at Hydrazinyl Group | Key Substituent | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| 6-Hydrazinyl-2,4-bismorpholino pyrimidines | Benzylidene hydrazone | 3-CN on benzene ring (Compound 5j) | 0.05 µM (H460 cell line) | nih.gov |

| 6-Hydrazinyl-2,4-bismorpholino pyrimidines | Benzylidene hydrazone | 4-OCH3 on benzene ring (Compound 5c) | 0.07 µM (H460 cell line) | nih.gov |

| Pyrazolo(1,5-a) pyrimidines | Cyclized to pyrazole ring | 4-Cl on phenyl ring (Compound 5c) | 14.32 µg/ml (HepG-2 cell line) | orientjchem.org |

| Pyrazolo(1,5-a) pyrimidines | Cyclized to pyrazole ring | 4-NO2 on phenyl ring (Compound 5h) | 19.24 µg/ml (HepG-2 cell line) | orientjchem.org |

Effects of Substituents at Pyrimidine Ring Positions (C-2, C-4, C-5, C-6) on Pharmacological Profiles

The pharmacological profile of pyrimidine-based compounds can be finely tuned by introducing various substituents at the C-2, C-4, C-5, and C-6 positions of the heterocyclic ring. mdpi.com

C-2 Position: As discussed, the methylsulfonyl group at C-2 is a key modulator of activity. In many synthetic strategies, this group is displaced. For example, in the development of FAK inhibitors, the C-2 position was substituted with an amino group, which in turn was linked to a larger aryl moiety, forming a critical part of the pharmacophore that forms hydrogen bonds with the kinase hinge region. nih.gov

C-4 Position: This position is frequently substituted with amino groups or bulky aromatic systems. In 2,4-diaminopyrimidine (B92962) derivatives, the amino group at C-4 is crucial for forming hydrogen bonds with target kinases. nih.gov In a series of 6-hydrazinyl pyrimidines, the C-4 position was occupied by a morpholino group, which contributed to the potent antiproliferative activity observed. nih.gov

C-5 Position: The 5-position, occupied by the hydrazinyl group in the parent compound, is a primary site for modification. However, substitution with other small groups, such as a methyl group, has also been explored. The introduction of a methyl group at C-5 in a series of GPR119 agonists was found to be beneficial for activity. nih.gov In other contexts, substitution at C-5 with a 3-chlorophenyl group led to significant cytotoxicity, suggesting this position is sensitive to the steric and electronic nature of the substituent. mdpi.com

C-6 Position: The C-6 position is another important site for modification. In some series, this position is unsubstituted (contains a hydrogen atom). In others, the introduction of groups can modulate activity. For instance, in antitubercular 2-pyrazolylpyrimidinones, a trifluoromethyl group at C-6 was well-tolerated, while replacing a phenyl ring at this position with pyridine (B92270) rings led to improved solubility but some loss in activity. acs.org The replacement of a methyl group at C-6 with an amino group resulted in a decrease in anti-inflammatory activity in another series. nih.gov

| Position | Substituent | Compound Series | Effect on Activity | Reference |

|---|---|---|---|---|

| C-2 | -SCH3 | 4,6-Diaryl pyrimidines | Loss of IL-6 inhibitory activity | nih.gov |

| C-4 | Morpholino | 6-Hydrazinyl pyrimidines | Contributes to potent antiproliferative activity | nih.gov |

| C-5 | -CH3 | 2-Phenyl-4-(piperazin-1-yl)pyrimidines | Beneficial for GPR119 agonistic activity | nih.gov |

| C-6 | -CF3 | 2-Pyrazolylpyrimidinones | Maintained antitubercular activity | acs.org |

| C-6 | -NH2 | 4,6-Diaryl pyrimidines | Decreased anti-inflammatory activity compared to -CH3 | nih.gov |

Electronic and Steric Effects of Substituent Groups on Bioactivity

The biological activity of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine derivatives is governed by a complex interplay of electronic and steric effects imparted by their substituents. These properties influence the molecule's conformation, its ability to cross biological membranes, and the nature of its interactions with target macromolecules.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can drastically alter the reactivity and binding affinity of the molecule.

Electron-Withdrawing Groups (EWGs): The methylsulfonyl group at C-2 is a powerful EWG, which is often crucial for activity. The trifluoromethyl (-CF3) group is another potent EWG that is frequently incorporated into drug candidates to enhance metabolic stability and binding affinity. mdpi.com In studies of thiazolo[4,5-d]pyrimidines, the presence of a -CF3 group was a key design element for creating compounds with anticancer activity. mdpi.com Fluorine atoms, in general, can significantly impact biological activity due to their high electronegativity. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (B1213986) (-OCH3) are electron-donating. An amino group at the C-2 position of a pyrimidine ring can act as a hydrogen bond donor, which is a critical interaction for many kinase inhibitors. nih.gov In some triazine-based anticancer agents, the presence of electron-donating trimethoxy groups on a phenyl ring was shown to greatly enhance cytotoxicity, possibly by improving interactions with the enzyme active site. nih.gov

Steric Effects: The size and shape (bulk) of substituents determine how a molecule fits into its binding site.

A bulky group can be either beneficial, by promoting favorable hydrophobic interactions, or detrimental, by causing steric clashes that prevent optimal binding.

The comparison between methyl and phenyl substituents on a pyrimidine ring has shown that the smaller methyl group can lead to heightened anticancer action, suggesting that excessive bulk can be unfavorable. mdpi.com

In anti-inflammatory pyrimidines, a methyl group was found to be a decisive factor for high potency, indicating that a substituent of a specific size at that position was optimal. nih.gov

Role of Fused Heterocyclic Ring Systems on Overall SAR

Triazolopyrimidines: The nih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold is a well-known purine (B94841) isostere and has been extensively used in drug design. nih.gov This fused system mimics the shape and electronic properties of natural purines, allowing it to interact with enzymes that process purine substrates. The resulting compounds have shown a wide range of activities, including anti-inflammatory and antimicrobial effects. nih.gov

Pyrazolopyrimidines: As mentioned, cyclization of a hydrazinyl pyrimidine can lead to pyrazolo[1,5-a]pyrimidines. orientjchem.org These compounds have been investigated as kinase inhibitors. The pyrazole ring adds a hydrogen bond donor and can be substituted to modulate lipophilicity and target interactions.

Thiazolopyrimidines: Thiazolo[4,5-d]pyrimidines are another class of purine antagonists that have shown significant anticancer activity. mdpi.com The fusion of the thiazole (B1198619) ring introduces a sulfur atom, which can participate in unique interactions, and provides additional positions for substitution to optimize the pharmacological profile. The introduction of a trifluoromethyl group into this fused system has proven to be a successful strategy for developing potent cytotoxic agents. mdpi.com

Other Fused Systems: A wide variety of other heterocycles, such as pyridines (forming pyridopyrimidines), pyrroles (forming pyrrolopyrimidines), and thiophenes (forming thienopyrimidines), can be fused to the pyrimidine ring. frontiersin.org Each system offers a unique combination of size, shape, and electronic properties, making them suitable for targeting different classes of enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinases. frontiersin.org The SAR for these fused systems is highly dependent on the specific points of fusion and the substitution pattern on both the pyrimidine and the fused ring. frontiersin.org

| Fused Ring System | Scaffold Name | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| nih.govacs.orgTriazole | nih.govacs.orgTriazolo[1,5-a]pyrimidine | Purine isosteres, Anti-inflammatory | nih.govnih.gov |

| Pyrazole | Pyrazolo[1,5-a]pyrimidine | Antitumor (Tyrosine kinase, CDK2) | orientjchem.org |

| Thiazole | Thiazolo[4,5-d]pyrimidine | Anticancer (Purine antagonist) | mdpi.com |

| Thiophene | Thienopyrimidine | Anticancer (EGFR inhibitors) | frontiersin.org |

| Pyrrole | Pyrrolopyrimidine | Anticancer (EGFR inhibitors) | frontiersin.org |

Pre Clinical Biological Evaluation and Proposed Pharmacological Mechanisms

In Vitro Assessment of Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyrimidine (B1678525) core is a fundamental building block in DNA and RNA, making its derivatives prime candidates for antimicrobial drug development by interfering with microbial genetic processes. nih.gov When combined with hydrazide-hydrazone and sulfonyl groups, which independently exhibit antimicrobial properties, the resulting compounds are often potent antimicrobial agents. nih.govnih.govnih.gov

Antibacterial and Antifungal Activities:

Numerous studies have demonstrated the efficacy of pyrimidine derivatives against a range of bacterial and fungal pathogens. For instance, certain novel pyrimidine derivatives have shown significant activity against Xanthomonas oryzae pv. Oryzae (Xoo), with EC50 values as low as 4.24 µg/mL. ekb.eg Another study highlighted a series of 5-hydrazinylethylidenepyrimidines that were effective against multidrug-resistant Acinetobacter baumannii, exhibiting bacteriostatic activity. researchgate.net

The antimicrobial potency is often influenced by the specific substitutions on the pyrimidine ring. Derivatives of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine have been synthesized and tested, with some compounds showing significant inhibitory zones against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, Schiff bases derived from 4-hydrazino-5-iodo-2-benzylthiopyrimidine have demonstrated good antibacterial activity. nih.gov

In the realm of antifungal research, pyrimidine analogues have shown promise. For example, certain 2-(benzenesulfonyl)pyrimidine derivatives displayed good activity against Fusarium oxysporum. nih.gov Thienopyrimidine derivatives have also been noted for their encouraging in vitro antifungal activity, in some cases more potent than their antibacterial action. rsc.org

Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Pyrimidine derivative A5 | Xanthomonas oryzae pv. Oryzae | EC50 | 4.24 µg/mL | ekb.eg |

| 5-hydrazinylethylidenepyrimidines | Multidrug-resistant A. baumannii | MIC | Low micromolar range | researchgate.net |

| 2-(benzenesulfonyl)pyrimidine 4e | S. aureus (Gram +) | Zone of Inhibition | 29-33 mm | nih.gov |

| 2-(benzenesulfonyl)pyrimidine 4e | E. coli (Gram -) | Zone of Inhibition | 32-33 mm | nih.gov |

| 2-(benzenesulfonyl)pyrimidine 4e | F. oxysporum (Fungus) | % Inhibition | 96.9% | nih.gov |

Antiviral Potential:

The pyrimidine scaffold is central to several established antiviral drugs. researchgate.net Research into novel pyrimidine-hydrazone derivatives continues to explore their potential against various viral targets, leveraging their ability to interfere with viral replication and other essential processes. nih.gov

Evaluation of Anti-inflammatory Potential and Cyclooxygenase (COX) Enzyme Inhibition

Pyrimidine derivatives are a significant class of compounds investigated for anti-inflammatory properties. mdpi.commdpi.com Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. researchgate.net The presence of a methylsulfonyl group on an aromatic ring is a hallmark of several selective COX-2 inhibitors, such as Celecoxib, suggesting that pyrimidine derivatives containing this moiety are strong candidates for selective anti-inflammatory activity. ekb.eg

A primary goal in modern anti-inflammatory drug design is the development of selective COX-2 inhibitors. These agents are sought after because they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cytoprotective COX-1 isoenzyme. researchgate.netmdpi.com

Research has shown that various pyrimidine derivatives exhibit significant and selective COX-2 inhibition. In one study, novel pyrimidine compounds afforded excellent inhibitory activity against COX-2 with an IC50 value of 0.65 µM, which was more potent than the standard drug Ibuprofen (IC50 = 1.2 µM) and comparable to Celecoxib (IC50 = 0.56 µM). Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives found a compound that was a more potent COX-2 inhibitor (IC50 = 0.54 µM) than Celecoxib (IC50 = 1.11 µM). The selectivity index (SI), a ratio of COX-1 IC50 to COX-2 IC50, is a key metric. For some pyrimidine derivatives, high selectivity for COX-2 has been demonstrated, outperforming reference drugs like piroxicam (B610120) and meloxicam. mdpi.com

Table 2: COX-2 Inhibition and Selectivity of Representative Pyrimidine Analogs

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug (IC50 µM) | Reference(s) |

|---|---|---|---|---|---|

| Novel Pyrimidine 4a | 5.05 | 0.65 | 7.77 | Celecoxib (0.56), Ibuprofen (1.2) | |

| Pyrido[2,3-d]pyrimidine 9d | 3.54 | 0.54 | 6.56 | Celecoxib (1.11) |

The anti-inflammatory effect of COX inhibitors is directly related to their ability to block the production of prostaglandins, particularly Prostaglandin (B15479496) E₂ (PGE₂), a key mediator of inflammation, pain, and fever. A large series of polysubstituted pyrimidines have been shown to inhibit PGE₂ production in lipopolysaccharide (LPS)-stimulated mouse macrophages. The mechanism for this is often the inhibition of the terminal enzyme in PGE₂ formation, microsomal prostaglandin E₂ synthase-1 (mPGES-1), without affecting the activity of COX-1 or COX-2 enzymes directly. This provides an alternative mechanism for reducing inflammation. Studies on other polysubstituted pyrimidines have also demonstrated their potent ability to inhibit PGE₂ production, further validating this therapeutic strategy.

Investigation of Antiproliferative and Anticancer Activities Against Human Cancer Cell Lines (In Vitro)

The pyrimidine nucleus is a cornerstone of many anticancer chemotherapeutics, such as 5-fluorouracil (B62378). Its structural similarity to the bases of DNA and RNA allows for the design of derivatives that can interfere with cancer cell proliferation. The addition of hydrazinyl and sulfonyl groups can enhance this activity, leading to potent and selective anticancer agents.

In vitro screening against various human cancer cell lines is the first step in evaluating the potential of new compounds. Numerous pyrimidine derivatives have demonstrated significant cytotoxic effects. For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were evaluated against H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines. One promising compound showed an IC50 value of 0.05 µM against the H460 cell line, demonstrating high potency and selectivity.

Another study on nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment found a compound with an exceptionally low IC50 value of 26.25 nM against PC3 (prostate) cancer cells, while also showing excellent selectivity towards normal cell lines. The cytotoxic activity is often cell-line specific, with some compounds showing greater efficacy against breast cancer (MCF-7), while others are more potent against colon cancer (HCT-116) or lung cancer (A549).

Table 3: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 Value | Notes | Reference(s) |

|---|---|---|---|---|

| 6-hydrazinyl-pyrimidine 5j | H460 (Lung) | 0.05 µM | Highly potent and selective | |

| 6-hydrazinyl-pyrimidine 5j | HT-29 (Colon) | 6.31 µM | ||

| nih.govnih.govtriazolo[4,5-d]pyrimidine 34 | PC3 (Prostate) | 26.25 nM | Excellent selectivity vs. normal cells | |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 µM | Potent PIM-1 kinase inhibitor |

Beyond general cytotoxicity, understanding the mechanism of action is crucial. Many anticancer pyrimidine derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from dividing.

Several studies have confirmed these mechanisms. For instance, certain pyrido[2,3-d]pyrimidine derivatives were found to induce apoptosis in PC-3 and MCF-7 cells by activating pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl2. Another derivative from the same class significantly activated apoptosis in MCF-7 cells and arrested the cell cycle in the G1 phase. Similarly, benzamide-pyrimidine derivatives have been shown to block the cell cycle at the G0 or G1 phase and induce significant apoptosis in breast cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2). These mechanistic insights are vital for the further development of pyrimidine-based compounds as targeted cancer therapies.

Exploration of Other Significant Biological Activities

While direct studies on 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine are limited, the analysis of analogous compounds featuring the pyrimidine scaffold, as well as hydrazinyl and methylsulfonyl moieties, provides a basis for proposing its potential biological activities.

Pyrimidine derivatives are recognized for their antioxidant potential, acting as "free radical scavengers" to mitigate oxidative damage, which is implicated in numerous chronic diseases. ijpsonline.com The capacity of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their therapeutic promise. ijpsonline.comnih.gov The antioxidant activity of pyrimidine derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The introduction of electron-donating groups to the pyrimidine nucleus can enhance its radical scavenging activity. researchgate.net Some pyrimidine derivatives have demonstrated the ability to inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. nih.gov For instance, certain novel pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of lipid peroxidation, although their interaction with DPPH radicals was less significant. nih.gov Studies on various pyrimidine derivatives have highlighted their ability to scavenge nitric oxide and hydrogen peroxide radicals. nih.gov This suggests that 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine may possess antioxidant properties and could contribute to the reduction of ROS, although experimental validation is required.

| Compound Class | Assay | Observed Activity | Reference |

|---|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH radical scavenging | Compounds 3a and 3b showed excellent activity with IC50 values of 46.31 and 48.81 respectively. | ijpsonline.com |

| 4,6-bisaryl-pyrimidin-2-amine derivatives | Nitric oxide and hydrogen peroxide scavenging | Potent antioxidant activity observed. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Anti-lipid peroxidation (AAPH) | Strongly inhibit lipid peroxidation. | nih.gov |

The pyrimidine scaffold is a common feature in many enzyme inhibitors, suggesting that 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine could exhibit inhibitory activity against various enzymes.

Focal Adhesion Kinase (FAK): FAK is a tyrosine kinase that is overexpressed in several cancers and plays a role in cell migration, proliferation, and survival. nih.govacs.org Numerous pyrimidine derivatives have been developed as FAK inhibitors. For example, a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives displayed potent FAK inhibition, with IC50 values ranging from 3.7 to 108.0 nM. acs.org Thieno[3,2-d]pyrimidine derivatives have also been identified as novel FAK inhibitors. nih.gov Given that the pyrimidine core is central to these inhibitors, it is plausible that 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine could interact with the ATP-binding site of FAK. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial in cancer metastasis. mdpi.com The sulfonamide group, a related functional group to the methylsulfonyl moiety, is a key component in many MMP inhibitors, where it contributes to the binding affinity with the enzyme. nih.gov While direct evidence for sulfonylpyrimidine inhibition of MMPs is not abundant, the structural similarities suggest a potential for interaction.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions, including cancer. Sulfonamides incorporating hydrazino moieties have been reported as potent inhibitors of CA IX, a tumor-associated isoform. rug.nl This suggests that the combination of a hydrazinyl group and a sulfonyl-related moiety on a heterocyclic ring, such as in 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, could be a promising scaffold for CA inhibition.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it a target for anticancer and antimicrobial drugs. nih.gov Pyrimidine derivatives are a well-established class of DHFR inhibitors. mdpi.com For instance, pyrazolo[3,4-d]pyrimidine analogues have been synthesized and shown to inhibit human DHFR. nih.gov The pyrimidine ring is a key structural feature for binding to the active site of DHFR. researchgate.net

Glucosidase: Alpha-glucosidase inhibitors are used in the management of type 2 diabetes as they delay carbohydrate absorption. tandfonline.com Several studies have reported the potent α-glucosidase inhibitory activity of pyrimidine derivatives. brieflands.comtandfonline.comnih.govjocpr.com For example, certain pyrimidine-fused heterocyclic derivatives have shown selective inhibition of α-glucosidase over α-amylase. nih.gov

Kinases: The pyrimidine ring is a common scaffold in a multitude of kinase inhibitors targeting various signaling pathways involved in cell proliferation and survival. The structural resemblance of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine to known pyrimidine-based kinase inhibitors suggests its potential to interact with the ATP-binding pocket of various kinases.

| Enzyme Target | Related Inhibitor Class | Reported Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives | 3.7 to 108.0 nM | acs.org |

| Carbonic Anhydrase IX (CA IX) | Sulfonamides with hydrazino moieties | Low nanomolar range | rug.nl |

| Dihydrofolate Reductase (DHFR) | Pyrazolo[3,4-d]pyrimidine analogues | < 1 µM | nih.gov |

| α-Glucosidase | 2-amino-4,6-diarylpyrimidine derivatives | 0.087 ± 0.01 μM to 1.952 ± 0.26 μM | tandfonline.com |

Antileishmanial: The search for new treatments for leishmaniasis is ongoing, and heterocyclic compounds are a promising source of new drug candidates. While direct studies on 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine are not available, the broader class of pyrimidine derivatives has been investigated for antileishmanial activity.

Antihypertensive: Pyrimidine derivatives have been explored for their potential as antihypertensive agents. nih.gov Studies on certain 5-substituted-2,4,6(1H,3H,5H)-pyrimidinetriones have demonstrated blood pressure-lowering effects, which are mediated through vasodilation via calcium channel antagonism and antioxidant pathways. nih.govresearchgate.net These findings suggest that the pyrimidine core can be a valuable scaffold for developing new antihypertensive drugs.

Antidiabetic: As mentioned in the enzyme inhibition section, pyrimidine derivatives are potent inhibitors of α-glucosidase, which is a key target in the management of type 2 diabetes. tandfonline.comnih.govjocpr.com The ability of these compounds to inhibit α-glucosidase and α-amylase makes them promising candidates for antidiabetic drug development. nih.gov The pyrimidine scaffold is considered a crucial element for binding to the active sites of these enzymes. nih.gov

Anticonvulsant: Epilepsy is a neurological disorder for which new therapeutic agents are continuously being sought. ekb.eg Pyrimidine derivatives have shown promise as anticonvulsant agents in various preclinical models. pensoft.netwisdomlib.org For instance, certain pyrimidine hydrazone derivatives have exhibited significant anticonvulsant properties. wisdomlib.org Triazolopyrimidine derivatives have also been synthesized and evaluated for their anticonvulsant activities, with some compounds showing potent effects in the maximal electroshock (MES) test. nih.gov The incorporation of a hydrazinyl moiety into the pyrimidine structure has been a strategy in the design of new anticonvulsant compounds. ekb.eg

| Therapeutic Area | Related Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Antihypertensive | 5-substituted-2,4,6(1H,3H,5H)-pyrimidinetriones | Blood pressure reduction, vasodilation | nih.govresearchgate.net |

| Antidiabetic | Pyrimidine-fused heterocycles | Selective α-glucosidase inhibition | nih.gov |

| Anticonvulsant | Pyrimidine hydrazones | Significant anticonvulsant properties | wisdomlib.org |

| Anticonvulsant | Triazolopyrimidine derivatives | Potent activity in MES test (ED50 = 34.7 mg/kg for compound 3i) | nih.gov |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometry, vibrational frequencies, and various electronic properties. For pyrimidine (B1678525) derivatives, DFT is frequently employed to understand the fundamental characteristics that govern their chemical behavior and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine derivatives, a smaller energy gap often correlates with higher chemical reactivity. nih.gov In a study on a related pyrazolo[3,4-d]pyrimidine containing a methylsulfonyl group, DFT calculations were used to determine these energies, revealing that charge transfer occurs within the molecule, which is indicative of its reactive nature. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies This table provides hypothetical FMO energy values for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine to illustrate the concept of HOMO-LUMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.50 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

The distribution of HOMO and LUMO orbitals across the molecule is also informative. For sulfonyl-pyrimidine compounds, the HOMO is often localized on the pyrimidine ring and electron-rich substituents, while the LUMO may be distributed across the electron-withdrawing sulfonyl group, indicating the likely regions for electron donation and acceptance. researchgate.net

While FMO analysis provides a general overview of reactivity, Fukui functions offer a more detailed, atom-specific picture. These local reactivity descriptors are derived from changes in electron density and are used to identify the most probable sites for nucleophilic, electrophilic, and radical attacks. derpharmachemica.combas.bg

The Fukui function comes in three main forms:

f+(r) : Identifies sites most susceptible to nucleophilic attack (where an electron is accepted).

f-(r) : Pinpoints sites prone to electrophilic attack (where an electron is donated).

f0(r) : Indicates sites susceptible to radical attack .

For a molecule like 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, DFT calculations would be used to compute the atomic charges in the neutral, cationic (N-1), and anionic (N+1) states to determine the Fukui indices for each atom. bas.bg It is expected that the nitrogen atoms of the hydrazinyl group and the pyrimidine ring would exhibit high f- values, marking them as likely sites for electrophilic attack. Conversely, the carbon atom attached to the highly electronegative methylsulfonyl group would likely have a high f+ value, identifying it as a prime site for nucleophilic attack. researchgate.netwjarr.com

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. wjarr.com Pyrimidine derivatives are frequently studied using docking simulations to explore their potential as inhibitors of various enzymes, such as protein kinases. nih.govorientjchem.org

For 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, molecular docking would be performed by computationally placing the molecule into the active site of a target protein. The simulation samples numerous possible conformations and orientations of the ligand, scoring them based on factors like intermolecular forces and geometric complementarity. The resulting low-energy poses represent the most probable binding modes. mdpi.com

Studies on similar pyrimidine-based inhibitors have successfully used docking to predict how these molecules fit into the ATP-binding pocket of kinases. acs.org The pyrimidine core often acts as a scaffold, anchoring the molecule in the active site, while its substituents project into adjacent pockets to form specific interactions that determine binding affinity and selectivity.

Beyond predicting the binding pose, docking analysis provides detailed information about the non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions are critical for stabilizing the ligand-receptor complex.

Key interactions for pyrimidine derivatives typically include:

Hydrogen Bonds : The nitrogen atoms in the pyrimidine ring and the hydrazinyl group are excellent hydrogen bond acceptors and donors, respectively. They frequently form crucial hydrogen bonds with residues in the hinge region of kinase active sites. nih.gov

Hydrophobic Interactions : Phenyl rings or other nonpolar moieties often engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine in the active site.

Pi-Stacking : The aromatic pyrimidine ring can participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

For 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, the sulfonyl group's oxygen atoms could also act as hydrogen bond acceptors, further anchoring the molecule within the active site.

Table 2: Plausible Interacting Residues for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine in a Kinase Active Site This table is a hypothetical representation based on common interactions observed for pyrimidine-based kinase inhibitors.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Pyrimidine Ring Nitrogens | Hydrogen Bond (Acceptor) | Cysteine, Aspartate |

| Hydrazinyl Group (-NHNH2) | Hydrogen Bond (Donor/Acceptor) | Glutamate, Serine, Threonine |

| Methylsulfonyl Group (-SO2CH3) | Hydrogen Bond (Acceptor) | Lysine, Arginine |

| Pyrimidine Ring | Hydrophobic/Pi-Stacking | Phenylalanine, Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of novel, untested compounds. tandfonline.comnih.gov

To develop a QSAR model for a series of compounds related to 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, a dataset of molecules with known biological activities (e.g., IC50 values) is required. aip.org Various molecular descriptors are then calculated for each compound. These can include:

Constitutional Descriptors : Molecular weight, number of atoms, number of rings.

Topological Descriptors : Describing molecular branching and shape.

Quantum Chemical Descriptors : HOMO/LUMO energies, dipole moment, atomic charges.

Hydrophobic Descriptors : Such as LogP, which measures lipophilicity.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the mathematical model that best correlates the descriptors with the observed activity. nih.govtandfonline.com A robust QSAR model, once validated, can be a powerful tool for designing new pyrimidine derivatives with potentially improved potency. acs.orgaip.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters (Computational Pre-clinical Models)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to predict its pharmacokinetic behavior in vivo. researchgate.net In the absence of direct experimental data for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine, computational, or in silico, models provide a valuable predictive assessment of its potential as a drug candidate. These models utilize the chemical structure of the compound to calculate key physicochemical properties that are known to influence its ADME profile.

Several physicochemical parameters are fundamental to predicting ADME properties. These include molecular weight (MW), lipophilicity (commonly expressed as logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule. orientjchem.orgnih.gov While specific in silico ADME studies for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine are not available in the public domain, an analysis based on its structural features and data from analogous compounds can provide insightful predictions.

The presence of the polar hydrazinyl (-NHNH2) and methylsulfonyl (-SO2CH3) groups is expected to significantly influence the ADME profile of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine. The hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group is a strong hydrogen bond acceptor. These features generally increase the polarity and aqueous solubility of a compound.

Below is a table of predicted physicochemical properties for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine based on its chemical structure, which are instrumental in forecasting its ADME behavior.

| Property | Predicted Value/Commentary | Influence on ADME |

|---|---|---|

| Molecular Weight (MW) | 188.21 g/mol | Low molecular weight is generally favorable for absorption. |

| Lipophilicity (logP) | Low | The polar functional groups are expected to result in a low logP value, indicating good aqueous solubility but potentially lower membrane permeability. |

| Polar Surface Area (PSA) | High | The hydrazinyl and methylsulfonyl groups contribute significantly to a high PSA, which can enhance solubility but may limit passive diffusion across biological membranes like the blood-brain barrier. |

| Hydrogen Bond Donors | 2 (from the hydrazinyl group) | A moderate number of hydrogen bond donors and acceptors suggests good interaction with aqueous environments, which is important for distribution in the blood. |

| Hydrogen Bond Acceptors | 5 (2 from pyrimidine nitrogens, 2 from sulfonyl oxygens, 1 from hydrazinyl nitrogen) |

Based on these physicochemical properties, a predictive ADME profile for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine can be constructed.

Absorption: The low molecular weight of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine is advantageous for oral absorption. However, its predicted high polarity and polar surface area might limit its passive diffusion across the gastrointestinal tract. Good aqueous solubility would facilitate its dissolution, which is a prerequisite for absorption. Computational models for other polar heterocyclic compounds suggest that despite high polarity, reasonable intestinal absorption can still be achieved. mdpi.com

Distribution: Following absorption, the compound is expected to be well-distributed in the systemic circulation due to its predicted good aqueous solubility. The extent of its distribution to various tissues will be influenced by its plasma protein binding. Compounds with high polarity generally exhibit lower plasma protein binding, which would result in a higher fraction of the free drug available to exert its pharmacological effects. Its ability to cross the blood-brain barrier is predicted to be low due to its high PSA.

Metabolism: The pyrimidine ring and the methylsulfonyl group are generally stable moieties. The hydrazinyl group, however, could be a potential site for metabolic transformations, such as acetylation or oxidation by cytochrome P450 enzymes. In silico metabolism prediction tools could identify potential metabolites, which is crucial for understanding the compound's clearance and potential for drug-drug interactions. For instance, studies on other pyrimidine derivatives have utilized computational models to predict their interaction with CYP isoforms. mdpi.com

Excretion: Given its predicted high polarity and water solubility, 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine and its potential polar metabolites are likely to be primarily excreted through the kidneys. Renal clearance is a common elimination pathway for such compounds.

The following interactive data table summarizes the predicted ADME profile for 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine.

| ADME Parameter | Predicted Profile | Rationale |

|---|---|---|

| Absorption | Moderate | Good aqueous solubility is expected to aid dissolution, but high polarity may limit passive permeability across the gut wall. |

| Distribution | Good systemic distribution, low CNS penetration | High water solubility suggests good distribution in blood, but a high PSA is likely to prevent crossing the blood-brain barrier. |

| Metabolism | Potential for metabolism at the hydrazinyl group | The hydrazinyl moiety is a likely site for enzymatic reactions such as oxidation or acetylation. |

| Excretion | Primarily renal | The high polarity of the parent compound and its potential metabolites favor excretion via the kidneys. |

It is important to emphasize that these are predictive assessments based on the chemical structure of 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine and data from structurally related compounds. researchgate.netmdpi.comtandfonline.com Experimental validation through in vitro and in vivo studies is necessary to confirm these in silico findings.

Future Research Directions and Broader Therapeutic Implications

Design and Synthesis of Next-Generation Analogues and Hybrid Compounds based on the 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine Scaffold

The 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine scaffold is a promising starting point for the design and synthesis of next-generation therapeutic agents. The presence of the hydrazinyl group offers a key site for chemical modification, allowing for the creation of diverse analogues and hybrid molecules. Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a particularly promising approach. nih.govrsc.org This can lead to compounds with improved affinity, selectivity, and potentially dual-acting capabilities.

Future synthetic strategies could involve:

Derivatization of the Hydrazinyl Group: The hydrazinyl moiety can be reacted with various electrophiles, such as aldehydes, ketones, and esters, to form hydrazones, pyrazoles, and other heterocyclic systems. researchgate.net This approach allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Creation of Hybrid Molecules: The scaffold can be linked to other known pharmacologically active moieties. For instance, combining the pyrimidine (B1678525) core with structures like thiazole (B1198619), quinolone, or pyrazole (B372694) has been shown to yield compounds with significant biological activities, including antitubercular and antibacterial effects. nih.govmdpi.comnih.gov

Modification of the Pyrimidine Core: Further modifications to the pyrimidine ring itself, such as the introduction of different substituents at other available positions, could also be explored to fine-tune the electronic and steric properties of the molecule.

A variety of synthetic methods, including microwave-assisted synthesis, can be employed to efficiently generate libraries of these novel compounds for biological screening. researchgate.net

Table 1: Examples of Hybrid Scaffolds Based on Pyrimidine Derivatives

| Hybrid Scaffold Type | Potential Therapeutic Area | Reference |

|---|---|---|

| Imidazo[1,2-a]pyrimidine-Thiazole | Antitubercular, Antibacterial | nih.govrsc.orgnih.gov |

| Pyrimidine-Quinolone | hLDHA Inhibition (Anticancer) | mdpi.com |

| Pyrazole-Clubbed Pyrimidine | Antibacterial (MRSA) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | JAK1 Inhibition (Rheumatoid Arthritis) | nih.gov |

Investigation of Novel Biological Targets and Mechanisms of Action for Drug Repurposing

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates targeting a wide array of biological targets. This suggests that 5-Hydrazinyl-2-(methylsulfonyl)pyrimidine and its derivatives could be investigated for activity against novel targets, opening possibilities for drug repurposing.

Potential biological targets for investigation include:

Kinases: Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, such as Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in inflammatory diseases and cancer. nih.govnih.gov The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, an isostere of purine (B94841), has also been used to target kinases like CDK-2. nih.govescholarship.org

Enzymes in Metabolic Pathways: Dihydrofolate reductase (DHFR) and dihydroorotate dehydrogenase (DHODH), key enzymes in nucleotide biosynthesis, are validated targets for antimicrobial and anticancer agents. nih.govnih.gov Carbonic anhydrases are another class of enzymes where thiazole-methylsulfonyl derivatives have shown inhibitory activity. nih.govacs.org

G-Protein-Coupled Receptors (GPCRs): Novel pyrimidine derivatives have been identified as agonists for GPCRs like GPR119, indicating their potential for treating metabolic disorders such as diabetes and obesity. nih.gov

Protein-Protein Interactions: Targeting protein-protein interactions is an emerging strategy in drug discovery. Triazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of the DCN1-UBC12 interaction, which is involved in the regulation of cullin-RING ubiquitin ligases. nih.gov